molecular formula C13H14N2S B14634178 4-(Benzylsulfanyl)benzene-1,2-diamine CAS No. 54029-70-8

4-(Benzylsulfanyl)benzene-1,2-diamine

Cat. No.: B14634178
CAS No.: 54029-70-8
M. Wt: 230.33 g/mol
InChI Key: HLSLIQFXUHQNSS-UHFFFAOYSA-N
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Description

4-(Benzylsulfanyl)benzene-1,2-diamine is a substituted benzene-1,2-diamine featuring a benzylsulfanyl group at the 4-position. This molecular architecture, which includes the ortho-diamine functional group, positions it as a valuable building block in organic synthesis and pharmaceutical research . Compounds based on the benzene-1,2-diamine (1,2-phenylenediamine) scaffold are extensively utilized as precursors for the synthesis of nitrogen-containing heterocycles, most notably benzodiazepine derivatives . For instance, 1,2-phenylenediamines readily undergo condensation reactions with ketones to form dihydro-1,5-benzodiazepine structures, which are frameworks of significant interest in medicinal chemistry . Similarly, the related compound 4-(trifluoromethyl)benzene-1,2-diamine is recognized as a pharmaceutical intermediate . The benzylsulfanyl (benzylthio) substituent may offer a handle for further chemical modifications or influence the compound's physicochemical properties. As a research chemical, this compound is intended for use in developing novel synthetic methodologies, creating chemical libraries for screening, or as a precursor in the synthesis of more complex molecules. Researchers should consult the relevant scientific literature for specific application protocols. This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

CAS No.

54029-70-8

Molecular Formula

C13H14N2S

Molecular Weight

230.33 g/mol

IUPAC Name

4-benzylsulfanylbenzene-1,2-diamine

InChI

InChI=1S/C13H14N2S/c14-12-7-6-11(8-13(12)15)16-9-10-4-2-1-3-5-10/h1-8H,9,14-15H2

InChI Key

HLSLIQFXUHQNSS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CSC2=CC(=C(C=C2)N)N

Origin of Product

United States

Preparation Methods

Electrochemical Oxidation with Thiol Nucleophiles

Electrochemical methods offer a green and regioselective pathway for synthesizing sulfanyl-substituted diamines. In a protocol analogous to the anodic oxidation of 2-aminodiphenylamine with sulfinic acids, benzylthiol can act as a nucleophile. The process involves:

  • Anodic oxidation of benzene-1,2-diamine in a water/ethanol mixture to generate o-benzoquinone diamine.
  • Michael addition of benzylthiol to the electron-deficient quinone intermediate.
  • Reduction of the intermediate to restore the aromatic diamine structure.

This method avoids toxic reagents and achieves high yields (≥80% in analogous systems). Key parameters include:

Parameter Optimal Condition
Solvent H2O/EtOH (1:1)
Electrode Carbon rod anode
Current Density 10 mA/cm2
Temperature 25°C

The regioselectivity arises from the electron-withdrawing effect of the quinone intermediate, directing nucleophilic attack to the 4-position.

Nucleophilic Aromatic Substitution

Halogenated precursors such as 4-fluoro-1,2-dinitrobenzene enable nucleophilic displacement with benzylthiolate. The reaction proceeds via:

  • SNAr reaction : Substitution of fluoride with benzylthiolate in polar aprotic solvents (e.g., DMF).
  • Reduction : Catalytic hydrogenation (H2/Pd-C) of nitro groups to amines.

This method yields ~70% product but requires harsh conditions (120°C, 24 h). Side reactions include over-reduction of the sulfide bond, necessitating careful catalyst selection.

Ullmann-Type Coupling Reactions

Copper-catalyzed coupling between 4-iodo-1,2-diaminobenzene and benzylthiol provides a direct route. Optimized conditions involve:

  • Catalyst : CuI (10 mol%)
  • Ligand : 1,10-Phenanthroline
  • Base : K3PO4
  • Solvent : DMSO at 110°C

Yields reach 65–75%, with iodobenzene byproducts as the main impurity. Microwave-assisted protocols reduce reaction times from hours to minutes.

Protection/Deprotection Strategies

To prevent amine oxidation or unwanted side reactions, temporary protection is employed:

  • Acetylation : Treatment with acetic anhydride to form 1,2-diacetamidobenzene.
  • Thiolation : Reaction with benzylsulfenyl chloride (PhCH2SCl) in the presence of AlCl3.
  • Deprotection : Hydrolysis with HCl/EtOH to regenerate the diamine.

This method achieves 60–68% overall yield but introduces multi-step complexity.

Microwave-Assisted Synthesis

Adapting the microwave-driven cyclization of thioureas, a one-pot synthesis can be designed:

  • Condensation : Benzaldehyde, thiourea, and 1,2-diaminobenzene undergo cyclization under microwave irradiation.
  • Oxidation : Controlled H2O2 treatment forms the sulfide bond.

Reaction conditions:

  • Irradiation : 700 W, 5 min
  • Solvent : Ethyl acetate
  • Yield : ~70%

Comparative Analysis of Methods

Method Yield (%) Reaction Time Scalability Key Advantage
Electrochemical 80–85 2–4 h Moderate Green chemistry
Nucleophilic Substitution 65–70 24 h High Simple reagents
Ullmann Coupling 65–75 6–8 h Moderate Direct coupling
Protection/Deprotection 60–68 48 h Low Avoids side reactions
Microwave 70 5 min High Rapid synthesis

Chemical Reactions Analysis

Types of Reactions

4-(Benzylsulfanyl)benzene-1,2-diamine undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The amino groups can participate in nucleophilic substitution reactions with electrophiles such as acyl chlorides or sulfonyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas, palladium on carbon.

    Substitution: Acyl chlorides, sulfonyl chlorides.

Major Products Formed

    Oxidation: 4-(Benzylsulfinyl)benzene-1,2-diamine, 4-(Benzylsulfonyl)benzene-1,2-diamine.

    Reduction: this compound.

    Substitution: N-acylated or N-sulfonylated derivatives.

Scientific Research Applications

4-(Benzylsulfanyl)benzene-1,2-diamine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules, including heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 4-(Benzylsulfanyl)benzene-1,2-diamine involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it may interact with cellular pathways involved in cell proliferation and apoptosis, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Key Observations :

  • Electron-donating groups (e.g., methoxy) enhance solubility and stabilize intermediates in cyclization reactions .
  • Electron-withdrawing groups (e.g., -CF₃, -SO₂CF₃) reduce reaction rates in condensations but improve thermal stability .
  • Sulfur-containing substituents (e.g., benzylsulfanyl, propylthio) introduce redox activity and nucleophilic sites for further functionalization .

Reactivity in Heterocycle Formation

Substituted benzene-1,2-diamines are pivotal in synthesizing benzimidazoles and related heterocycles:

  • With carbonyl compounds: 4-Methoxybenzene-1,2-diamine reacts with aldehydes in DMF to form benzimidazoles (70–85% yields) . Electron-withdrawing substituents (e.g., -CF₃) require harsher conditions (e.g., peroxymonosulfate) for benzimidazole cyclization .
  • With glyoxylic acid: Forms quinoxaline derivatives, with electron-donating groups accelerating the reaction .

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